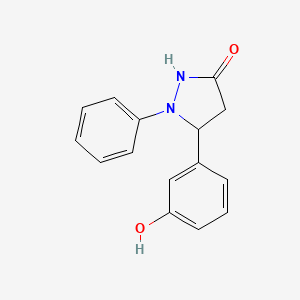
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones. This compound is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a pyrazolidinone ring. Pyrazolidinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one typically involves the condensation of 3-hydroxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic or basic conditions to yield the desired pyrazolidinone. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyrazolidinone ring can be reduced to form the corresponding pyrazolidine.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of substituted phenyl or hydroxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolidinone ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Hydroxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with the hydroxy group in the para position.
5-(3-Methoxyphenyl)-1-phenylpyrazolidin-3-one: Similar structure but with a methoxy group instead of a hydroxy group.
1-Phenyl-3-(3-hydroxyphenyl)pyrazolidin-5-one: Similar structure but with different substitution patterns on the pyrazolidinone ring.
Uniqueness
5-(3-Hydroxyphenyl)-1-phenylpyrazolidin-3-one is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and phenyl groups on the pyrazolidinone ring provides a versatile scaffold for further functionalization and optimization for various applications.
Propriétés
Numéro CAS |
87811-00-5 |
|---|---|
Formule moléculaire |
C15H14N2O2 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
5-(3-hydroxyphenyl)-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H14N2O2/c18-13-8-4-5-11(9-13)14-10-15(19)16-17(14)12-6-2-1-3-7-12/h1-9,14,18H,10H2,(H,16,19) |
Clé InChI |
UHFKHNULPDVPIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(NC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



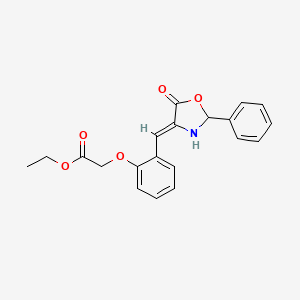
![N-(2,6-Dimethylphenyl)-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15214632.png)



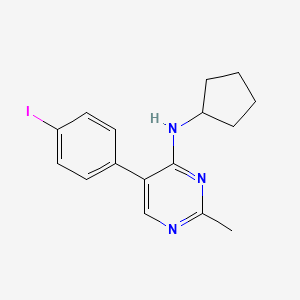

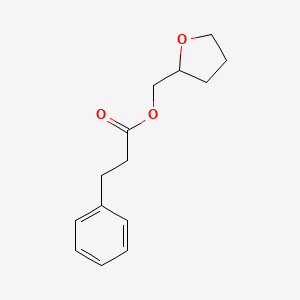
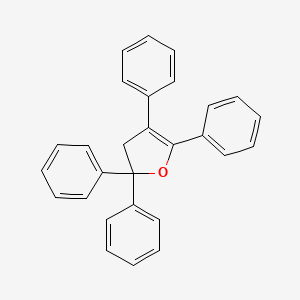
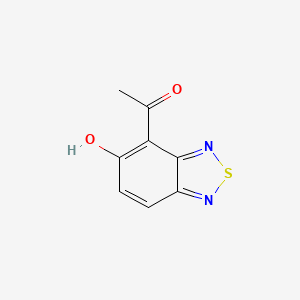
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
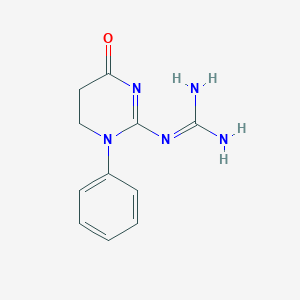
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
